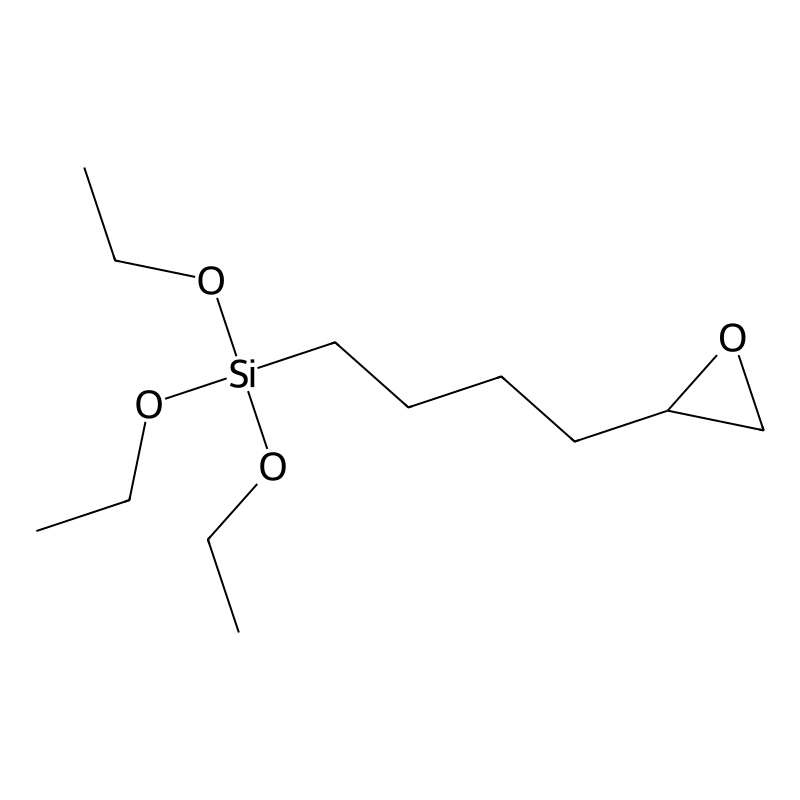

5,6-Epoxyhexyltriethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5,6-Epoxyhexyltriethoxysilane (EHTES) is a bifunctional organosilane engineered with a terminal epoxide group separated from a hydrolyzable triethoxysilyl anchor by a six-carbon aliphatic chain [1]. Primarily utilized as a coupling agent, surface modifier, and crosslinker, it bridges inorganic substrates with organic polymer matrices [2]. In procurement contexts, EHTES is selected over standard short-chain silanes because its triethoxy functionality ensures a controlled hydrolysis rate and generates a lower-toxicity ethanol byproduct during curing [3]. Its specific molecular architecture makes it a required precursor in UV-curable coatings, advanced composites, and energy storage materials where standard rigid adhesion promoters fail to provide sufficient mechanical flexibility [4].

References

- [1] Gelest, Inc. 'Silane Coupling Agents: Connecting Across Boundaries.' Gelest Technical Brochure, 2014.

- [2] National Center for Biotechnology Information. 'PubChem Compound Summary for CID 11207751, 5,6-Epoxyhexyltriethoxysilane.' PubChem.

- [3] Gelest, Inc. 'Silanes and Silicones for Epoxy Resins.' Gelest Technical Brochure.

- [4] US Patent 7,329,715 B2. 'Abrasion resistant coatings by siloxane oligomers.'

Substituting EHTES with the industry-standard 3-glycidoxypropyltrimethoxysilane (GPTMS) or 3-glycidoxypropyltriethoxysilane compromises both manufacturing processability and final material performance [1]. Standard glycidoxypropyl silanes contain an ether (-O-) linkage within a shorter three-carbon chain, which increases the rigidity and hydrophilicity of the cured siloxane network, leading to higher moisture uptake [2]. In contrast, the pure six-carbon hexyl spacer in EHTES provides greater steric freedom, allowing the terminal epoxide to achieve higher crosslinking efficiency with bulky polymer matrices. Furthermore, attempting to substitute EHTES with a methoxy-based silane accelerates the hydrolysis rate, shortening the pot life of sol-gel formulations and releasing highly toxic methanol rather than the safer ethanol byproduct generated by EHTES [3].

References

- [1] Gelest, Inc. 'Silanes and Silicones for Epoxy Resins.' Gelest Technical Brochure.

- [2] Gelest, Inc. 'Hydrophobicity, Hydrophilicity and Silane Surface Modification.' Gelest Technical Brochure.

- [3] Occupational Safety and Health Administration (OSHA). 'Permissible Exposure Limits - Annotated Tables.'

Sol-Gel Processability and Pot Life Extension

The choice of alkoxy leaving group fundamentally dictates the processing window of silane formulations. EHTES utilizes triethoxy groups, which hydrolyze at a slower, more controlled rate compared to the trimethoxy groups found in standard alternatives like GPTMS [1]. Under identical catalytic conditions, ethoxysilanes exhibit hydrolysis rates 5 to 10 times slower than their methoxy counterparts [2]. This kinetic difference prevents premature condensation and gelation in large-batch sol-gel processes.

| Evidence Dimension | Relative hydrolysis rate |

| Target Compound Data | Slower, controlled hydrolysis (Triethoxy functionality) |

| Comparator Or Baseline | Rapid hydrolysis (Trimethoxy functionality in GPTMS) |

| Quantified Difference | 5–10x slower hydrolysis rate for ethoxy vs. methoxy groups |

| Conditions | Aqueous sol-gel formulation under standard catalytic conditions |

A slower hydrolysis rate extends the pot life of industrial coating formulations, reducing material waste and allowing for more controlled deposition in large-scale manufacturing.

Interfacial Flexibility and Steric Accessibility

The molecular architecture of EHTES features a six-carbon aliphatic chain, providing a longer and more flexible tether for the reactive epoxide compared to the three-carbon ether-linked chain of glycidoxypropyl silanes [1]. This extended spacer reduces steric hindrance at the inorganic-organic interface, facilitating a higher degree of ring-opening conversion when reacting with high-molecular-weight amine hardeners[2]. The absence of the ether oxygen also lowers the surface energy, contributing to a more hydrophobic boundary layer.

| Evidence Dimension | Spacer length and composition |

| Target Compound Data | 6-carbon pure aliphatic chain (Hexyl) |

| Comparator Or Baseline | 3-carbon ether-containing chain (Glycidoxypropyl) |

| Quantified Difference | 100% elimination of ether-oxygen hydrophilicity; doubled carbon spacer length |

| Conditions | Interfacial crosslinking in hybrid organic-inorganic composites |

The longer, flexible tether improves impact resistance and prevents interfacial delamination in composites subjected to mechanical or thermal stress.

Adhesion Promotion in UV-Curable Display Glass Coatings

In the formulation of UV-curable coatings for display glass, the inclusion of specific epoxy-functional silanes like EHTES is critical for passing environmental durability tests [1]. Patent data demonstrates that formulations utilizing extended-chain epoxy silanes as adhesion promoters maintain adhesion to glass substrates after UV and thermal curing, whereas baseline formulations lacking these specific promoters fail standard adhesion protocols completely[1]. The epoxide ring crosslinks with cycloaliphatic epoxies in the resin, ensuring uniform dispersion and bonding [2].

| Evidence Dimension | Coating adhesion retention |

| Target Compound Data | Passes adhesion tests (Formulation with epoxy-silane promoter) |

| Comparator Or Baseline | Fails adhesion tests (Baseline formulation without epoxy-silane) |

| Quantified Difference | Pass vs. Fail in standardized glass adhesion and indentation fracture threshold tests |

| Conditions | UV-cured (28 J/cm2) and thermally cured coatings on non-ion exchanged ST2 glass |

Procurement of EHTES is essential for formulating consumer electronics coatings that require flawless, long-term adhesion to smooth glass substrates.

Occupational Safety and VOC Emission Profile

The hydrolysis and curing of alkoxysilanes release volatile organic compounds (VOCs) corresponding to their alkoxy groups. EHTES releases ethanol, whereas standard methoxysilanes (like GPTMS) release methanol [1]. Methanol is highly toxic with an OSHA Permissible Exposure Limit (PEL) of 200 ppm, while ethanol has a PEL of 1000 ppm [2]. For industrial-scale procurement, selecting an ethoxysilane reduces the regulatory burden and ventilation infrastructure costs associated with large-area coating applications.

| Evidence Dimension | Permissible Exposure Limit (PEL) of hydrolysis byproduct |

| Target Compound Data | 1000 ppm (Ethanol byproduct from EHTES) |

| Comparator Or Baseline | 200 ppm (Methanol byproduct from methoxysilanes) |

| Quantified Difference | 5x higher permissible exposure limit for the EHTES byproduct |

| Conditions | Industrial scale sol-gel processing and curing facility |

Transitioning to ethoxysilanes lowers EHS compliance costs and improves worker safety in high-volume manufacturing environments.

Large-Scale Sol-Gel Coating Manufacturing

Directly following from its controlled hydrolysis rate and ethanol VOC profile (Section 3), EHTES is the preferred precursor for industrial sol-gel coatings where a long pot life and lower-toxicity emissions are required [1].

High-Impact Organic-Inorganic Composites

Leveraging the steric accessibility of its hexyl chain (Section 3), EHTES is utilized as a coupling agent in advanced composites to absorb mechanical stress and prevent interfacial delamination better than rigid short-chain silanes [1].

UV-Curable Protective Coatings for Display Glass

Based on its proven adhesion retention data (Section 3), EHTES is an essential adhesion promoter in solvent-free, UV-curable epoxy/oxetane formulations designed for scratch and fracture resistance on consumer electronics screens [2].

Moisture-Resistant Electronic Encapsulants

Because its pure aliphatic hexyl chain lacks a hydrophilic ether linkage (Section 3), EHTES is selected over glycidoxypropyl silanes in microelectronics packaging to reduce water ingress and protect sensitive components[3].

References

- [1] Gelest, Inc. 'Silane Coupling Agents: Connecting Across Boundaries.' Gelest Technical Brochure.

- [2] European Patent EP3161081B1. 'UV-curable coating compositions for glass based on epoxy/oxetane compounds, epoxy functionalized silsesquioxane and epoxy functional silanes.' Corning Incorporated, 2019.

- [3] Gelest, Inc. 'Hydrophobicity, Hydrophilicity and Silane Surface Modification.' Gelest Technical Brochure.